2-(4-methyl-4H-1,2,4-triazol-3-yl)benzoic acid
CAS No.: 1247382-33-7
Cat. No.: VC5038231
Molecular Formula: C10H9N3O2
Molecular Weight: 203.201
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1247382-33-7 |
---|---|
Molecular Formula | C10H9N3O2 |
Molecular Weight | 203.201 |
IUPAC Name | 2-(4-methyl-1,2,4-triazol-3-yl)benzoic acid |
Standard InChI | InChI=1S/C10H9N3O2/c1-13-6-11-12-9(13)7-4-2-3-5-8(7)10(14)15/h2-6H,1H3,(H,14,15) |
Standard InChI Key | PQSIERKWMDWLQF-UHFFFAOYSA-N |
SMILES | CN1C=NN=C1C2=CC=CC=C2C(=O)O |
Introduction
Structural Characterization and Molecular Properties
Core Architecture
The molecule consists of a benzoic acid moiety linked at the ortho position (C2) to a 4-methyl-1,2,4-triazole ring. The triazole component adopts a planar configuration, with the methyl group at the N4 position influencing electronic distribution and steric interactions . This substitution pattern distinguishes it from related isomers such as 4-(4H-1,2,4-triazol-4-yl)benzoic acid and 4-((4H-1,2,4-triazol-3-yl)methyl)benzoic acid, which exhibit distinct electronic and spatial properties.
Computational Insights
Density functional theory (DFT) analyses of analogous triazole-benzoic acid hybrids reveal key electronic characteristics:
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HOMO-LUMO Gap: For 7c (a structurally similar derivative), a band gap of 4.618 eV was observed, suggesting moderate chemical reactivity .
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Polarizability: Linear polarizability values exceeding esu and hyperpolarizabilities up to esu indicate potential nonlinear optical (NLO) applications .
Table 1: Comparative Molecular Properties of Triazole-Benzoic Acid Derivatives
*Estimated values based on structural analogs .
Synthetic Methodologies
Multi-Step Synthesis from Benzoic Acid Precursors
The preparation of triazole-benzoic acid hybrids typically follows a sequence involving:
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Esterification: Conversion of benzoic acid to methyl benzoate using methanol under acidic conditions .
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Hydrazide Formation: Reaction with hydrazine hydrate to yield benzohydrazide .
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Cyclization: Treatment with carbon disulfide and alkali ethanol to form triazole-thiol intermediates .
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Functionalization: Coupling with methylating agents or electrophiles to introduce substituents .
For 2-(4-methyl-4H-1,2,4-triazol-3-yl)benzoic acid, the final step likely involves regioselective methylation at the N4 position of the triazole ring, followed by acid hydrolysis to regenerate the carboxylic acid group.
Analytical Characterization
Key techniques for structural validation include:
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IR Spectroscopy: Stretching vibrations at 1680–1700 cm⁻¹ (C=O), 2500–3300 cm⁻¹ (O-H), and 1550–1600 cm⁻¹ (triazole C-N) .
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NMR Spectroscopy:
Physicochemical and Spectroscopic Properties
UV-Vis Spectroscopy
Electronic transitions in the 250–300 nm range (π→π* of aromatic systems) and 300–350 nm (n→π* of triazole) have been observed in related compounds . Molar absorptivity values typically exceed L·mol⁻¹·cm⁻¹, indicating strong light-matter interactions.
Functional Applications and Biological Activity
Nonlinear Optical Materials
The significant hyperpolarizability values of triazole derivatives (e.g., esu for compound 7c ) suggest potential in:
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Optical limiting devices
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Frequency doubling circuits
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Electro-optic modulators
Table 2: Antimicrobial Activity of Selected Triazole Derivatives
Compound | S. aureus (IZ, mm) | E. coli (IZ, mm) | C. albicans (MIC, µg/mL) |
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4-Amino-5-phenyl-triazole | 16–18 | 12–14 | 8–16 |
7c | N/A | N/A | N/A |
Target compound* | 14–16 (pred.) | 10–12 (pred.) | 16–32 (pred.) |
*pred. = predicted based on structural analogs .
Computational Modeling and Drug Design
Molecular Docking Studies
Docking simulations using C. albicans lanosterol 14α-demethylase (CYP51) reveal favorable binding of triazole derivatives through:
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Coordination with the heme iron atom
For the target compound, the carboxylic acid group may introduce additional polar interactions with active site residues, potentially enhancing binding affinity compared to non-carboxylated analogs.
Industrial and Pharmaceutical Considerations
Scalability Challenges
Key issues in large-scale synthesis include:
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Regioselective control during triazole ring formation
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Purification of polar intermediates
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Stability of the carboxylic acid group under reflux conditions
Toxicity Profiling
While acute toxicity data are lacking, related triazoles exhibit LD50 values >500 mg/kg (oral, rats) , suggesting moderate safety profiles. Chronic toxicity studies should evaluate:
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Hepatic enzyme induction
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Renal clearance pathways
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Potential for endocrine disruption
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